
9-Methyl-9-(prop-1-EN-2-YL)octadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Methyl-9-(prop-1-EN-2-YL)octadecane is an organic compound with the molecular formula C22H44 It is a derivative of octadecane, characterized by the presence of a methyl group and a prop-1-en-2-yl group attached to the ninth carbon atom of the octadecane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methyl-9-(prop-1-EN-2-YL)octadecane typically involves the alkylation of octadecane with appropriate reagents. One common method is the Friedel-Crafts alkylation, where octadecane is reacted with prop-1-en-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity starting materials and catalysts is crucial to achieve high yields and minimize by-products. The reaction mixture is typically subjected to distillation to separate the desired product from unreacted starting materials and side products.
Chemical Reactions Analysis
Types of Reactions: 9-Methyl-9-(prop-1-EN-2-YL)octadecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst like palladium (Pd) to yield saturated hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms (e.g., chlorine or bromine) into the molecule, using reagents like chlorine gas (Cl2) or bromine (Br2) under UV light or heat.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Cl2 or Br2 with UV light or heat.
Major Products Formed:
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Scientific Research Applications
9-Methyl-9-(prop-1-EN-2-YL)octadecane has several applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the formulation of fragrances and flavors due to its unique scent profile.
Mechanism of Action
The mechanism of action of 9-Methyl-9-(prop-1-EN-2-YL)octadecane depends on its interaction with specific molecular targets. In biological systems, it may interact with cell membranes, enzymes, or receptors, leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed that the compound can modulate cellular signaling pathways and metabolic processes.
Comparison with Similar Compounds
Octadecane: A straight-chain hydrocarbon with the formula C18H38.
9-Methyl-octadecane: A methyl-substituted derivative of octadecane.
9-(prop-1-EN-2-YL)octadecane: A prop-1-en-2-yl-substituted derivative of octadecane.
Uniqueness: 9-Methyl-9-(prop-1-EN-2-YL)octadecane is unique due to the presence of both a methyl group and a prop-1-en-2-yl group at the ninth carbon position. This dual substitution imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
656824-75-8 |
|---|---|
Molecular Formula |
C22H44 |
Molecular Weight |
308.6 g/mol |
IUPAC Name |
9-methyl-9-prop-1-en-2-yloctadecane |
InChI |
InChI=1S/C22H44/c1-6-8-10-12-14-16-18-20-22(5,21(3)4)19-17-15-13-11-9-7-2/h3,6-20H2,1-2,4-5H3 |
InChI Key |
RMCFZFVCBNJKDB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(C)(CCCCCCCC)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


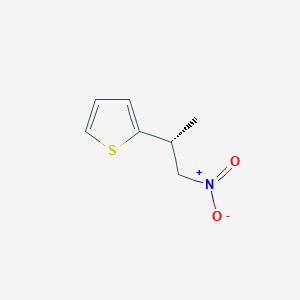

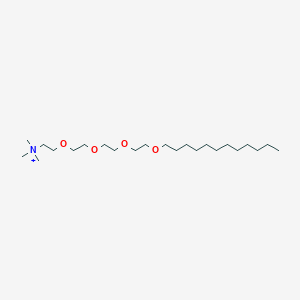
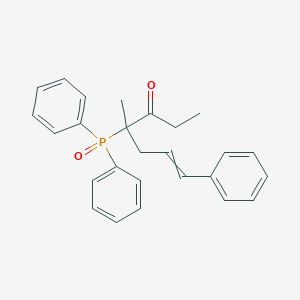

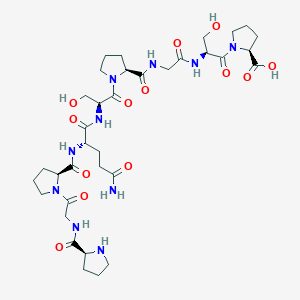
![4-{[{2-[1,3-Bis(acetyloxy)propan-2-yl]phenyl}(tert-butyl)phenylsilyl]oxy}-4-oxobutanoate](/img/structure/B12538288.png)
![2,7-Bis[6-(benzyloxy)naphthalen-2-YL]-9,9-dimethyl-9H-fluorene](/img/structure/B12538299.png)

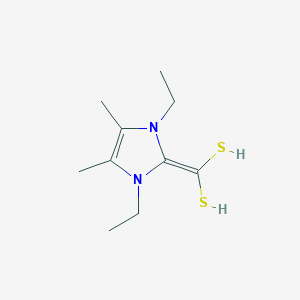
![(2S)-2-[(S)-(2-ethylphenyl)sulfanyl-phenylmethyl]morpholine](/img/structure/B12538314.png)
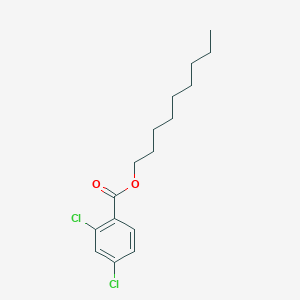
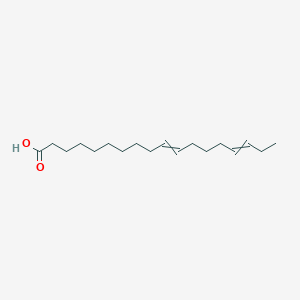
![Bis[(2-fluorophenyl)methyl]stannanone](/img/structure/B12538324.png)
